
(4-(Methoxycarbonyl)-3-methylphenyl)boronic acid
Overview
Description
(4-(Methoxycarbonyl)-3-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a methoxycarbonyl group and a methyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary targets of (4-(Methoxycarbonyl)-3-methylphenyl)boronic acid are biological materials and natural products including phosphatidylinositol bisphosphate, saccharides and polysaccharides, nucleic acids, metal ions and the neurotransmitter dopamine . These targets possess polyhydroxy motifs, which allow boronic acids to form reversible covalent bonds with them .
Mode of Action
This compound interacts with its targets by forming reversible covalent bonds with 1,2- and 1,3-diols . This interaction is facilitated by the vacant p-orbital centered on the boron atom of the boronic acid, which readily establishes these bonds . The presence of the methoxy group on the carbonyl removes hydrogen-bond donation of the carboxylic acid seen in related structures .
Biochemical Pathways
The action of this compound affects various biochemical pathways. It is used in tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . It also participates in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides . Furthermore, it is involved in one-pot ipso-nitration of arylboronic acids and copper-catalyzed nitration .
Pharmacokinetics
The pharmacokinetics of this compound involve its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It’s worth noting that boronic acids and their esters are only marginally stable in water , which could influence their bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its interactions with its targets. For instance, it can cause changes in the structure and function of proteins and other biomolecules that contain diol groups . It also plays a role in various chemical reactions, contributing to the synthesis of biaryls via nickel-catalyzed Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acid .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, the pH strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH . Therefore, the physiological environment can significantly impact the stability and action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methoxycarbonyl)-3-methylphenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boronic acid derivative under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the following steps:
Oxidative Addition: The aryl halide reacts with a palladium(0) catalyst to form an aryl-palladium(II) complex.
Transmetalation: The aryl-palladium(II) complex reacts with a boronic acid derivative, transferring the aryl group to the boron atom.
Reductive Elimination: The aryl group is transferred from the boron atom to the palladium, forming the desired product and regenerating the palladium(0) catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are typically carried out in batch or continuous flow reactors, using optimized conditions to maximize yield and minimize by-products. The use of high-purity reagents and catalysts, as well as precise control of reaction parameters, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
(4-(Methoxycarbonyl)-3-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronic ester or borate.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds formed via Suzuki-Miyaura coupling.
Scientific Research Applications
Synthetic Chemistry
Key Role in Organic Synthesis
(4-(Methoxycarbonyl)-3-methylphenyl)boronic acid serves as a crucial building block in the synthesis of diverse organic compounds. Its utility is especially prominent in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of biaryl compounds. This reaction is favored for its mild conditions and high functional group tolerance, making it a staple in synthetic organic chemistry .
Table 1: Applications in Synthetic Reactions
Reaction Type | Description |
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Suzuki-Miyaura Coupling | Coupling of aryl halides with boronic acids to form biaryl compounds. |
Pd(II)-Catalyzed Reactions | Used in oxidative Heck reactions and C-H activation processes. |
Copper-Mediated Reactions | Involved in ligandless fluoroalkylation and nitration reactions. |
Medicinal Chemistry
Drug Development
This boronic acid derivative is significant in the design of boron-containing pharmaceuticals, particularly for cancer treatment. Boronic acids have shown promise in enhancing the efficacy of drugs targeting various cancers by acting as proteasome inhibitors or by modifying drug resistance mechanisms .
Case Study: Drug Combination Therapies
Research has indicated that combining this compound with established chemotherapeutics can improve therapeutic outcomes. For instance, studies involving bortezomib—an anti-cancer drug—demonstrated enhanced effectiveness when paired with boronic acid derivatives, leading to better patient responses in clinical trials .
Bioconjugation
Targeted Drug Delivery Systems
The unique ability of this compound to selectively bind diols makes it an excellent candidate for bioconjugation applications. This property allows for the development of targeted drug delivery systems that can enhance the specificity and efficacy of therapeutic agents, particularly in treating diseases like cancer .
Material Science
Advanced Materials Development
In material science, this compound is utilized to synthesize advanced materials, including polymers and nanomaterials. Its applications extend to electronics and sensor technologies, where boron-containing materials are valued for their unique electronic properties .
Analytical Chemistry
Improving Analytical Techniques
this compound is also employed in various analytical techniques such as chromatography. Its ability to form stable complexes with diols enhances the separation and detection of biomolecules, making it a valuable tool in biochemical analysis .
Comparison with Similar Compounds
(4-(Methoxycarbonyl)-3-methylphenyl)boronic acid can be compared with other similar boronic acids, such as:
Phenylboronic acid: Lacks the methoxycarbonyl and methyl substituents, making it less sterically hindered and potentially less selective in certain reactions.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a methoxycarbonyl group, which can affect its reactivity and stability.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group, which can significantly alter its electronic properties and reactivity.
The unique combination of the methoxycarbonyl and methyl groups in this compound provides distinct steric and electronic properties, making it a valuable reagent in various chemical transformations .
Biological Activity
(4-(Methoxycarbonyl)-3-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, making them valuable in drug development, particularly for cancer and other diseases.
- Chemical Formula : C₉H₁₁BO₄
- Molecular Weight : 193.99 g/mol
- CAS Number : 1048330-10-4
Boronic acids typically function through reversible covalent bonding with diols, which can alter the activity of target proteins. This interaction is particularly relevant in the context of proteasome inhibition and enzyme modulation.
1. Anticancer Activity
Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. A review highlighted the role of boronic acids as proteasome inhibitors, with compounds like bortezomib paving the way for the development of new therapeutic agents .
Table 1: Summary of Anticancer Studies Involving Boronic Acids
2. Antibacterial and Antiviral Activities
Boronic acids have also been explored for their antibacterial and antiviral properties. The modification of existing bioactive molecules by incorporating boronic acid groups has been shown to enhance their efficacy against various pathogens .
3. Interaction with Insulin
A theoretical model has been developed to study the interaction between insulin and boronic acids, including this compound. This research suggests that these compounds can stabilize insulin, potentially leading to applications in diabetes treatment .
Case Studies
Recent studies have explored the biological activity of boronic acid derivatives in various contexts:
- Study on Melanoma : A study demonstrated that specific boron carriers could enhance tumor accumulation in melanoma models, suggesting that modifications to boronic acids can improve their targeting capabilities .
- Biodistribution Studies : Investigations into the biodistribution of boron compounds in glioblastoma models indicated that certain structural modifications could lead to improved therapeutic outcomes .
Properties
IUPAC Name |
(4-methoxycarbonyl-3-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-6-5-7(10(12)13)3-4-8(6)9(11)14-2/h3-5,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVZEYJXDZSLOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)OC)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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